molecular formula C12H13FN2O B1391900 3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL CAS No. 1228666-51-0

3-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-3-YL)-prop-2-YN-1-OL

Cat. No.: B1391900
CAS No.: 1228666-51-0
M. Wt: 220.24 g/mol
InChI Key: NLUUDIUPNHSUEG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol is a fluorinated heterocyclic compound with a pyridine ring substituted at the 2 and 6 positions. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction of 2-fluoro-6-(pyrrolidin-1-yl)pyridine with a suitable alkyne precursor. The reaction conditions often require the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The alkyne group can be oxidized to form a carboxylic acid or ketone.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom, resulting in a different fluorinated compound.

  • Substitution: : The pyridine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

  • Substitution: : Various nucleophiles, such as alkyl halides or amines, can be used in the presence of a base.

Major Products Formed

  • Oxidation: : 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-ynoic acid or ketone derivatives.

  • Reduction: : 3-(2-Hydroxy-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol.

  • Substitution: : Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: : Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: : Investigated for its pharmacological properties, such as potential use in drug development.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: : Similar structure but with a bromine atom instead of a hydroxyl group.

  • 1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: : Contains an amino group instead of a fluorine atom.

Uniqueness

3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol is unique due to its combination of fluorine and alkyne functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-12-10(4-3-9-16)5-6-11(14-12)15-7-1-2-8-15/h5-6,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUUDIUPNHSUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)C#CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196624
Record name 3-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-51-0
Record name 3-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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